molecular formula C17H18ClN3OS B2419513 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450340-48-4

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No.: B2419513
CAS No.: 450340-48-4
M. Wt: 347.86
InChI Key: FGPOKTBVZIQNSB-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H18ClN3OS and its molecular weight is 347.86. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS/c18-12-6-3-7-13(8-12)21-16(14-9-23-10-15(14)20-21)19-17(22)11-4-1-2-5-11/h3,6-8,11H,1-2,4-5,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPOKTBVZIQNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C19H19ClN2OS
  • Molecular Weight : 348.88 g/mol
  • CAS Number : 893937-47-8

The unique thieno[3,4-c]pyrazole ring structure contributes significantly to its biological properties. The presence of the chlorophenyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, a related compound demonstrated selective cytotoxicity against various cancer cell lines at low micromolar concentrations (0.19 μM to 2.99 μM) . The mechanism of action includes:

  • Inhibition of Cell Cycle Progression : Disruption of normal cell cycle phases leading to apoptosis.
  • Kinase Inhibition : Targeting key kinases such as p38, CREB, Akt, and STAT3, which are crucial for cancer cell survival and proliferation.

These findings suggest that compounds with similar structures to this compound may exhibit significant anticancer properties.

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have also been investigated for their anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation . The specific mechanisms include:

  • Inhibition of NF-kB Pathway : Reducing the expression of inflammatory mediators.
  • Reduction of Reactive Oxygen Species (ROS) : Mitigating oxidative stress that contributes to inflammation.

Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on various thieno[3,4-c]pyrazole derivatives revealed that compounds similar to this compound exhibited potent cytotoxic effects against human cancer cell lines. The study employed high-throughput screening methods and identified several promising candidates for further development .

Study 2: Mechanistic Insights into Anti-inflammatory Action

Another research effort focused on the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives. The results indicated that these compounds could significantly lower levels of TNF-alpha and IL-6 in vitro, suggesting a strong potential for treating inflammatory diseases .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of cell cycle progression; kinase inhibition
Anti-inflammatoryInhibition of NF-kB pathway; reduction of ROS

Q & A

Q. Table 1: Example Refinement Parameters (Hypothetical Data)

ParameterValue
Space groupP 1
a, b, c (Å)10.21, 12.34, 15.67
Resolution range (Å)0.84–1.50
R-factor (all data)0.045
Flack parameter0.02(1)

Advanced Question: How can conflicting crystallographic data (e.g., twinning or disorder) be resolved during refinement?

Methodological Answer:
Conflicts arise due to:

  • Twinning : Use SHELXL’s twin refinement (BASF and TWIN commands) to model domains .
  • Disordered moieties : Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. For severe disorder, partial occupancy modeling may be required .
  • Validation : Cross-check residual electron density maps and compare geometric parameters to similar structures in the Cambridge Structural Database (CSD).

Q. Example Workflow :

Identify twinning laws via Hooft statistics .

Refine twin fractions iteratively while monitoring R-factor convergence.

Use WinGX’s PLATON toolkit to validate corrections .

Basic Question: What synthetic routes are feasible for preparing this compound?

Methodological Answer:
A plausible route (adapted from analogous syntheses):

Core Formation : React 3-chlorophenylhydrazine with thieno[3,4-c]pyrazole precursors under reflux in ethanol/dioxane .

Cyclopentane Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach cyclopentanecarboxylic acid to the pyrazole nitrogen .

Purification : Recrystallize from ethanol/dioxane (1:2) to achieve ≥98% purity (validated via HPLC, similar to ).

Q. Critical Parameters :

  • Temperature control (±2°C) during reflux.
  • Stoichiometric excess of coupling reagents (1.2–1.5 eq).

Advanced Question: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
DoE (Design of Experiments) Approach :

Variables : Solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(OAc)₂), and reaction time.

Response Monitoring : Track yield (gravimetry) and purity (HPLC, as in ).

Contradiction Resolution : If high yield correlates with low purity, consider gradient recrystallization or column chromatography.

Example Optimization Table (Hypothetical Data):

ConditionYield (%)Purity (%)
DMF, 24 h8592
THF, 12 h7298
DMF + 5% Pd(OAc)₂9088

Basic Question: Which spectroscopic methods confirm the compound’s identity and purity?

Methodological Answer:

NMR : ¹H/¹³C NMR to verify substituent integration (e.g., 3-chlorophenyl protons at δ 7.2–7.4 ppm).

Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected m/z: ~400.1).

XRD : Final validation via single-crystal structure determination .

Advanced Question: How to reconcile discrepancies between computational (DFT) and experimental (XRD) structural data?

Methodological Answer:

Geometry Optimization : Perform DFT calculations (e.g., B3LYP/6-31G*) and compare bond lengths/angles to XRD data.

Analysis : If deviations exceed ±0.05 Å, consider solvent effects (implicit/explicit models) or thermal motion artifacts in XRD .

Software : Use Gaussian for DFT and Mercury (from WinGX) for XRD comparisons .

Advanced Question: What strategies validate molecular packing and intermolecular interactions?

Methodological Answer:

Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., C–H⋯O/N interactions).

Energy Frameworks : Calculate lattice energy contributions (electrostatic, dispersion) via CE-B3LYP model.

Validation : Compare simulated and experimental PXRD patterns to confirm bulk purity .

Advanced Question: How to handle polymorphism or solvatomorphism in crystallization?

Methodological Answer:

Screening : Test solvents (e.g., ethanol, acetonitrile) at varying temperatures.

Characterization : Use DSC/TGA to identify polymorph transitions.

Refinement : For mixed phases, apply phase fraction modeling in SHELXL .

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